1-(chloromethyl)-3-fluoro-2-iodobenzene
Description
1-(Chloromethyl)-3-fluoro-2-iodobenzene is a halogenated aromatic compound with a chloromethyl (-CH₂Cl) group at position 1, fluorine at position 3, and iodine at position 2 on the benzene ring. Its molecular formula is C₇H₅ClFI, with a calculated molecular weight of 270.46 g/mol. Structurally, the chloromethyl group introduces reactivity for nucleophilic substitution, while fluorine and iodine contribute to electronic and steric effects. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of halogenated aromatics in these fields.
For instance, thionyl chloride (SOCl₂) effectively converts benzyl alcohols to chloromethyl derivatives (e.g., 1-(chloromethyl)-3,5-dimethylbenzene in 71% yield under optimized conditions) . Thus, 3-fluoro-2-iodobenzyl alcohol could undergo similar chlorination to yield the target compound.
Properties
CAS No. |
1261782-19-7 |
|---|---|
Molecular Formula |
C7H5ClFI |
Molecular Weight |
270.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(chloromethyl)-3-fluoro-2-iodobenzene typically involves the chloromethylation of 3-fluoro-2-iodobenzene. One common method includes the reaction of 3-fluoro-2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(Chloromethyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like dichloromethane (CH₂Cl₂) or ethanol (EtOH), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-3-fluoro-2-iodobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET) scans.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-3-fluoro-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of substitution reactions. The presence of the fluorine and iodine atoms can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(chloromethyl)-3-fluoro-2-iodobenzene and analogous halogenated aromatics:
Key Findings:
Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), unlike chloro-substituted analogs (e.g., 1-chloro-2-fluoro-3-iodobenzene), which require harsher conditions for substitution .
Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing further substitutions to meta or para positions. In contrast, iodine’s large size introduces steric hindrance, slowing reactions at adjacent positions .
Stability : Compounds with multiple halogens (e.g., 1-(chloromethyl)-4,5-difluoro-2-iodobenzene) exhibit enhanced thermal stability due to increased electron-withdrawing effects .
Solubility : Oxygen-containing derivatives (e.g., 1-(difluoromethoxy)-3-fluoro-2-iodobenzene) show higher solubility in polar solvents compared to purely hydrocarbon-based analogs .
Research Implications
- Synthetic Applications : The chloromethyl group’s versatility makes this compound a candidate for synthesizing complex molecules via alkylation or cross-coupling reactions.
- Pharmaceutical Relevance : Halogenated aromatics are pivotal in drug design; iodine’s radio-opacity could also position this compound for use in imaging agents.
- Safety Considerations : While specific toxicity data is unavailable, chloromethyl compounds are generally irritants. Standard precautions (e.g., PPE, ventilation) should align with protocols for 3-chlorobenzaldehyde, which mandates immediate decontamination after exposure .
Further studies on reaction kinetics and toxicity are warranted to fully exploit this compound’s utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
